3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
Overview
Description
3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the third position and a hydroxyl group at the fourth position of the dihydrobenzopyran ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-4-ol. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at room temperature. The reaction proceeds via electrophilic substitution, where the bromine atom is introduced at the third position of the benzopyran ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for bromination reactions can also improve efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of 3-bromo-3,4-dihydro-2H-1-benzopyran.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Formation of 3-bromo-4-oxo-3,4-dihydro-2H-1-benzopyran.
Reduction: Formation of 3-bromo-3,4-dihydro-2H-1-benzopyran.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fourth position can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
3,4-Dihydro-2H-1-benzopyran-4-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Bromo-3,4-dihydro-2H-1-benzopyran-3-one: Features a bromine atom at the seventh position and a carbonyl group at the third position, leading to different reactivity and biological activity.
2-Phenyl-3,4-dihydro-2H-1-benzopyran: Contains a phenyl group at the second position, altering its chemical and biological properties.
Uniqueness: 3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential biological activities. Its specific substitution pattern allows for targeted modifications and the exploration of diverse chemical space in drug discovery and development.
Properties
IUPAC Name |
3-bromo-3,4-dihydro-2H-chromen-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKFPBGYQHADRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C2O1)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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